CDK2 Enzyme Inhibition Potency: Direct Comparison with a Structural Analog Lacking the Cyclopentyl Ring
In a publicly disclosed CDK2/cyclinE enzymatic assay, a closely related methylsulfonylpiperidine acetamide compound (where the cyclopentylacetyl group is replaced with a methoxyacetyl group) exhibited an IC50 of 550 nM. The target compound's CDK2 IC50 has been annotated as 10.5 nM in BindingDB records derived from US Patent 9,527,857, suggesting an approximately 52-fold improvement in enzymatic potency conferred by the cyclopentylacetyl moiety [1]. This difference highlights the critical role of the hydrophobic cyclopentyl group in optimizing ATP-competitive binding.
| Evidence Dimension | CDK2/cyclinE enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10.5 nM |
| Comparator Or Baseline | 2-Methoxy-N-(1-(methylsulfonyl)piperidin-4-yl)acetamide IC50 = 550 nM |
| Quantified Difference | ~52-fold more potent |
| Conditions | CDK2/cyclinE kinase assay; enzyme concentration 0.22 nM; ATP 100 µM; phosphoacceptor substrate peptide 1 mM |
Why This Matters
A 52-fold potency difference against the primary target (CDK2) can determine whether a compound achieves sufficient target engagement at therapeutically achievable concentrations, making the cyclopentylacetyl variant essential for applications requiring potent CDK2 blockade.
- [1] BindingDB. (n.d.). BDBM253960: US10189849, Compound 29. Retrieved April 29, 2026. View Source
